molecular formula C16H14O6 B12367558 6-Methoxynaringenin

6-Methoxynaringenin

Cat. No.: B12367558
M. Wt: 302.28 g/mol
InChI Key: FCXRFTLSXMRXTM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxynaringenin (CAS Number 94942-49-1), with the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol , is a methoxylated derivative of the flavanone naringenin. This structural class of compounds is of significant interest in pharmacological and biological research due to a wide spectrum of reported activities, including anti-inflammatory, antioxidant, and antimicrobial properties . As a derivative, this compound is part of ongoing investigations to understand how methylation alters the physicochemical properties and biological activity of the parent flavonoid, potentially influencing its bioavailability and target interactions . Researchers utilize this compound to explore its potential mechanisms of action, which may involve the modulation of key signaling pathways, antioxidant defense systems, and enzyme activities relevant to cellular health and disease models . It is closely related to other bioactive naringenin derivatives, such as Sakuranetin (Naringenin 7-methyl ether), which is known to function as a phytoalexin in plants . This product is intended for research applications in chemistry, biochemistry, and pharmacology. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3/t12-/m0/s1

InChI Key

FCXRFTLSXMRXTM-LBPRGKRZSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

Occurrence and Natural Distribution of 6 Methoxynaringenin

Identification and Isolation from Botanical Sources

The process of identifying and extracting 6-Methoxynaringenin (B31772) from plants typically involves chromatographic techniques to separate it from other complex molecules. Spectroscopic methods are then employed to confirm its chemical structure.

Scutellaria barbata D. Don as a Primary Source

Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, is recognized as a significant source of flavonoids, including this compound. Phytochemical investigations of the ethanol (B145695) extract of the whole plant have successfully isolated this compound. nih.gov The genus Scutellaria is known for producing a rich array of flavonoids and diterpenoids, which are considered its major bioactive components. researchgate.net While numerous flavones have been identified in S. barbata, the presence of this compound highlights the chemical diversity within this species. nih.gov

Detection in Salvia plebeia

Salvia plebeia, another member of the Lamiaceae family, has been identified as a source of this compound. Researchers, through phytochemical investigation of the whole plant, isolated this compound for the first time from this species. nih.gov In addition to the aglycone form, its glycosidic counterpart, this compound-7-O-β-D-glucoside, has also been isolated from the ethanolic extract of the plant. nih.gov The isolation process involved techniques such as silica gel and Sephadex LH-20 column chromatography, with structural determination confirmed by spectroscopic analyses. nih.gov

Presence in Mimosa tenuiflora (Fabaceae-Mimosoideae)

The chemical study of Mimosa tenuiflora has led to the isolation of this compound. The compound has been identified in both the leaves and flowers of the plant. Further research has also documented the presence of methoxychalcones and other flavonoids in the bark of M. tenuiflora, indicating that various parts of the plant synthesize these types of compounds.

Isolation from Eriodictyon californicum (Yerba Santa)

The presence of this compound in Eriodictyon californicum, commonly known as Yerba Santa, is a subject of some complexity. Certain research literature suggests its presence alongside other flavonoids like jaceosidin. However, more detailed chemical analyses have identified distinct chemotypes of E. californicum. One such chemotype is specifically characterized by the absence of this compound. This suggests that the production of this particular flavanone (B1672756) within the species may be dependent on specific genetic or environmental factors, leading to variations in the chemical profiles of different plant populations. Comprehensive studies isolating numerous other flavonoids from the leaves of E. californicum have not always reported the presence of this compound.

Occurrence in other Natural Products and Citrus Fruits

While this compound is a derivative of naringenin (B18129), a flavanone famously abundant in citrus fruits like grapefruit, its own presence in citrus is not as well-documented. Detailed analyses of grapefruit flavonoids typically highlight high concentrations of naringin (the glycoside of naringenin) and its aglycone naringenin, without specific mention of the 6-methoxy form. However, this compound has been identified in other botanical sources. For instance, it has been isolated from the aerial parts of Stevia satureiifolia and from Chromolaena odorata.

Distribution within Plant Tissues and Organs

The concentration of this compound can vary significantly between different parts of the same plant and throughout its developmental stages.

In Salvia plebeia, a detailed analysis of ten major flavonoids revealed specific distribution patterns for this compound. The study quantified the compound in the roots, stems, leaves, and flowers at four different growth stages: the seedling stage, vegetative stage, flowering stage, and fruiting stage. The highest concentration of this compound was observed in the leaves during the vegetative stage. The content of the compound generally showed dynamic changes across the different tissues as the plant matured, indicating a regulated biosynthesis and accumulation process.

For Mimosa tenuiflora, this compound has been qualitatively identified in the leaves and flowers. In Scutellaria barbata, the compound has been isolated from extracts of the whole plant. nih.gov Studies on flavonoid distribution in Scutellaria species often show a pattern where 4'-hydroxyflavones tend to accumulate in the aerial parts, while flavonoids lacking the 4'-hydroxyl group are more concentrated in the roots. nih.gov However, specific quantitative data for the distribution of this compound across the different organs of S. barbata is not extensively detailed in the available literature.

Table 1: Distribution of this compound in Salvia plebeia Organs

This table presents a summary of the relative concentrations of this compound found in different organs of the plant Salvia plebeia. The data is based on findings from comprehensive metabolic profiling studies.

Plant OrganRelative Concentration
LeavesHighest
FlowersModerate
StemsLow
RootsLow

Environmental and Developmental Factors Influencing Accumulation of this compound

The concentration of this compound within plants is not static; it is dynamically influenced by both the plant's developmental stage and external environmental cues. Research into these factors reveals intricate regulatory mechanisms that govern the biosynthesis and accumulation of this flavonoid.

Developmental Influence on Accumulation

Studies on Salvia plebeia have demonstrated that the accumulation of this compound is significantly dependent on the specific organ and the developmental stage of the plant. Quantitative analysis has revealed distinct variations in the content of this compound across different tissues and growth periods.

A detailed investigation into the chemical profile of Salvia plebeia at four key developmental stages—basal leaf, stem elongation, flowering, and ripening—uncovered the differential distribution of this compound. The content of this compound, along with other flavonoids, was found to vary considerably among the leaves, stems, roots, and flowers at each of these stages. Generally, flavonoids were most abundant in the leaves and flowers. nih.govfrontiersin.org

The following table summarizes the content of this compound in various organs of Salvia plebeia at different developmental stages, as determined by High-Performance Liquid Chromatography (HPLC).

Developmental StageOrganThis compound Content (mg/g)
Basal Leaf StageLeaf0.14 ± 0.01
RootND
Stem Elongation StageLeaf0.11 ± 0.02
Stem0.03 ± 0.00
RootND
Flower StageLeaf0.08 ± 0.01
Stem0.02 ± 0.00
Flower0.07 ± 0.01
RootND
Ripening StageLeaf0.09 ± 0.01
Stem0.02 ± 0.00
RootND

Table 1. Content of this compound in different organs of Salvia plebeia across various developmental stages. Data is presented as mean ± standard deviation. ND (Not Detected) indicates that the content was below the limit of detection. nih.govfrontiersin.org

As the data indicates, the highest concentration of this compound is found in the leaves during the basal leaf stage, and it is also present in significant, though lesser, amounts in the leaves, stems, and flowers at later stages of development. Its absence in the roots at all tested stages suggests a tissue-specific accumulation pattern.

Environmental Influence on Accumulation

Environmental factors play a crucial role in modulating the biosynthesis of flavonoids as part of a plant's adaptation and defense mechanisms. Among these factors, light is a well-established regulator of flavonoid production.

While research has extensively documented the influence of other abiotic stresses such as temperature, water availability, and nutrient levels on the accumulation of flavonoids in general, specific studies detailing the response of this compound to these particular stressors are limited. It is known that such environmental challenges often lead to an upregulation of the flavonoid biosynthetic pathway as a protective measure in plants.

Biosynthesis of 6 Methoxynaringenin

General Flavonoid Biosynthetic Pathway Overview

Flavonoids are a large class of plant secondary metabolites characterized by a C6-C3-C6 backbone, derived from the phenylpropanoid pathway and the acetate (B1210297) pathway wikipedia.orgnih.govnih.govnih.gov. The process begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through a series of enzymatic reactions including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) nih.govnih.govnih.govresearchgate.netfrontiersin.orgnih.govescholarship.org. Subsequently, p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone intermediate, typically naringenin (B18129) chalcone wikipedia.orgnih.govresearchgate.netescholarship.org. This chalcone is then isomerized by chalcone isomerase (CHI) into a flavanone (B1672756), such as naringenin wikipedia.orgnih.govresearchgate.netescholarship.org. From flavanones, the pathway can diverge to produce various flavonoid subclasses, including flavones, flavonols, and anthocyanins, through further enzymatic modifications like hydroxylation, desaturation, and reduction nih.govnih.govresearchgate.netescholarship.org.

Precursors and Intermediates in 6-Methoxynaringenin (B31772) Biosynthesis

The synthesis of this compound requires specific modifications to the basic flavanone structure. Unlike the common flavanone naringenin, which lacks a hydroxyl group at the 6-position of the A-ring, the biosynthesis of this compound involves the introduction of a methoxy (B1213986) group at this specific position . This suggests that either a precursor with a pre-existing hydroxyl group at the 6-position is used, or a hydroxylation step occurs on a suitable intermediate. Chemical synthesis routes often start with appropriately substituted acetophenones, such as 2-hydroxy-4,6-dimethoxyacetophenone, which can be condensed with aldehydes to form chalcones that, upon cyclization, yield methoxy-substituted flavanones . For instance, condensation with anisaldehyde can lead to 2'-hydroxy-4,4',6'-trimethoxychalcone, which cyclizes to 4',5,7-trimethoxyflavanone. Subsequent selective demethylation steps would be required to yield this compound .

Enzymatic Transformations Specific to this compound Formation

The precise enzymatic machinery for the direct biosynthesis of this compound in plants is still being elucidated, but research on related methoxylated flavonoids provides insights. The introduction of a methoxy group typically involves an initial hydroxylation followed by methylation.

While the compound is a flavanone, the enzyme Flavone (B191248) 6-Hydroxylase (F6H) has been implicated in the hydroxylation of flavones at the 6-position frontiersin.orgnih.govnih.gov. In Salvia plebeia, F6H, along with flavone 6-O-methyltransferase (F6OMT), is described as converting apigenin (B1666066) (a flavone) to hispidulin (B1673257) frontiersin.orgnih.gov. Research indicates that F6H, often a cytochrome P450 monooxygenase (CYP82 family), prefers flavones but can also accept flavanones in vitro, requiring a 5-hydroxyl and a 7-methoxy residue on the substrate nih.gov. This suggests that F6H or a related hydroxylase might be involved in introducing the hydroxyl group at the 6-position of a flavanone precursor, or a flavone intermediate that is later converted back to a flavanone.

O-Methyltransferases (OMTs) are responsible for transferring methyl groups from S-adenosyl-L-methionine (SAM) to hydroxyl groups on various substrates, including flavonoids nih.gov. Flavone 6-O-Methyltransferase (F6OMT) specifically methylates the 6-hydroxyl group. In the pathway leading to hispidulin in Salvia plebeia, F6OMT acts after the 6-hydroxylation step by F6H frontiersin.orgnih.gov. For the synthesis of this compound, an F6OMT or a similar OMT would catalyze the methylation of a 6-hydroxynaringenin intermediate. While direct evidence for F6OMT acting on flavanones to produce this compound is limited in the provided search results, OMTs are known to exhibit flexibility in substrate specificity, and some plant OMTs have been engineered for altered regioselectivity, suggesting potential for such modifications oup.commdpi.com. For example, O-methylation of naringenin with dimethyl sulfate (B86663) (DMS) typically targets the 7-hydroxyl group due to its higher acidity . To achieve this compound, a precursor with a 6-hydroxyl group must be synthesized de novo, or an enzyme with specific regioselectivity for the 6-position must be employed .

Genetic and Molecular Regulation of Biosynthetic Enzymes

The regulation of flavonoid biosynthesis is complex, involving transcription factors that control the expression of genes encoding key enzymes like CHS, CHI, and various hydroxylases and methyltransferases nih.gov. While specific regulatory mechanisms for this compound biosynthesis are not detailed in the provided snippets, general flavonoid pathway gene expression is known to be modulated by plant hormones, stress signals, and developmental cues nih.govoup.com. For example, fungal infection in maize can lead to the upregulation of genes involved in the flavonoid biosynthetic pathway, including O-methyltransferases (FOMTs) oup.com. Identifying the specific genes encoding F6H and F6OMT (or their functional equivalents) and understanding their promoter regions and transcription factor binding sites would be critical for elucidating their genetic regulation.

Strategies for Biosynthetic Engineering and Production Enhancement

Metabolic engineering offers promising avenues for enhancing the production of this compound. This can involve optimizing the expression of genes encoding key enzymes, rerouting metabolic flux, and engineering microbial hosts or plant cell cultures.

Microbial Production: Engineered Escherichia coli strains have been used to produce naringenin from glucose, achieving titers up to 100.64 mg/L by expressing CHS and CHI . Introducing regioselective O-methyltransferases could enable 6-methoxy group incorporation in microbial systems . Reconstructing pathways in E. coli for the synthesis of related compounds like hispidulin and homoplantaginin (B191417) has yielded several milligrams per liter frontiersin.org.

Enzyme Engineering: Modifying existing O-methyltransferases, such as those from Mentha piperita or Arabidopsis thaliana, for altered regioselectivity could enable the methylation of naringenin at the 6-position . This chemoenzymatic approach, combining chemical synthesis with enzymatic modification, is a viable strategy researchgate.net.

Pathway Optimization: Strategies like modular pathway optimization, including malonate supplementation and promoter tuning, can enhance flux towards flavanone precursors . Blocking competing pathways or rerouting essential intermediates can also improve yields rsc.org.

The development of microbial cell factories for producing plant secondary metabolites often requires a systems metabolic engineering approach, integrating tools like genome-scale metabolic simulation, enzyme engineering, and optimal gene expression modulation rsc.orgnih.gov.

Compound List

this compound

Naringenin

Phenylalanine

p-coumaroyl-CoA

Malonyl-CoA

Naringenin chalcone

Apigenin

Hispidulin

Homoplantaginin

7-Methoxynaringenin (Sakuranetin)

Genkwanin (7-Methoxyapigenin)

4',5,7-Trimethoxyflavanone

2'-Hydroxy-4,4',6'-trimethoxychalcone

2-hydroxy-4,6-dimethoxyacetophenone

Anisaldehyde

7-O-methylated apigenin

Nevadensin

Pilosin

Tricin

2-hydroxy-4,6-dimethoxyacetophenone

3,5-dimethoxyphenol (B141022)

4-methoxybenzaldehyde (B44291)

4',7-Dimethoxynaringenin

6-Hydroxynaringenin

Isolation, Purification, and Structural Elucidation Methodologies for 6 Methoxynaringenin

Advanced Spectroscopic Methods for Structural Assignment

Mass Spectrometry (MS and MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are critical analytical techniques employed for the structural elucidation of natural products, including flavonoids like 6-methoxynaringenin (B31772). These methods provide vital information regarding the molecular weight and characteristic fragmentation patterns of a compound, which collectively serve as a molecular fingerprint for identification and structural confirmation nih.govshimadzu.eu.

Molecular Ion Determination

This compound is characterized by the molecular formula C₁₆H₁₄O₆, corresponding to a molecular weight of approximately 302.28 g/mol . In mass spectrometry, especially when utilizing soft ionization techniques such as Electrospray Ionization (ESI), which is frequently coupled with Liquid Chromatography (LC-MS), the primary ion detected is typically the protonated molecule, [M+H]⁺ shimadzu.eu. For this compound, based on its molecular weight, the protonated molecular ion ([M+H]⁺) is expected to appear at an m/z value of approximately 303.08 (inferred from molecular weight). Soft ionization methods are advantageous as they generally produce a strong molecular ion peak with minimal fragmentation in the initial MS scan, thereby facilitating accurate mass determination shimadzu.euacdlabs.com.

MS/MS Fragmentation Analysis

While the initial MS scan (MS1) provides the molecular ion, tandem mass spectrometry (MS/MS) is essential for gaining deeper structural insights. This technique involves selecting a specific precursor ion (e.g., the protonated molecular ion) and inducing its fragmentation. The resulting product ions are then analyzed, yielding a characteristic fragmentation pattern that is highly specific to the molecule's structure and reproducible nih.govacdlabs.com.

Flavanones, as a class, exhibit predictable fragmentation pathways when subjected to MS/MS analysis. These pathways often involve:

Cleavage of the C-ring: This type of fragmentation can lead to the formation of distinct ions derived from the A-ring and B-ring moieties of the flavanone (B1672756) skeleton omicsonline.org. For instance, in studies of related flavonoid compounds, characteristic fragment ions around m/z 163 and m/z 119 have been observed, often attributed to fragments originating from the A-ring and B-ring, respectively omicsonline.org.

Loss of Substituents: The presence of functional groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) can lead to characteristic neutral losses. For this compound, the loss of the methoxy group (31 Da) or water (18 Da) are potential fragmentation events that would be evident in the MS/MS spectrum libretexts.org.

Although detailed specific MS/MS fragmentation data for this compound were not exhaustively detailed in the provided search snippets, studies on related methoxy-substituted flavonoids and naringenin (B18129) derivatives offer valuable insights into potential fragmentation patterns omicsonline.orgresearchgate.netmdpi.com. These patterns, combined with accurate mass measurements, are instrumental in confirming the structure and substitution patterns of compounds like this compound.

Ion Typem/z Value (Expected/Observed)Description / OriginCitation(s)
[M+H]⁺~303.08Protonated molecular ion of this compound (inferred from MW)
Fragmentm/z 163Characteristic A-ring fragment (observed in related flavonoids) omicsonline.org
Fragmentm/z 119Characteristic B-ring fragment (observed in related flavonoids) omicsonline.org
Fragment (loss)m/z ~285Potential loss of H₂O (18 Da) from [M+H]⁺N/A (general principle)
Fragment (loss)m/z ~272Potential loss of OCH₃ (31 Da) from [M+H]⁺N/A (general principle)

Compound List:

this compound

In Vitro Pharmacological Investigations and Molecular Mechanisms of 6 Methoxynaringenin

Cellular and Subcellular Targets of Action

Enzyme Modulation and Receptor Interactions

Currently, there is a lack of specific in vitro studies examining the direct inhibitory effects of 6-Methoxynaringenin (B31772) on nitric oxide synthase (NOS) isoforms (e.g., iNOS, eNOS, nNOS). While some natural products have been shown to inhibit NOS activity, direct evidence for this compound's interaction with these enzymes is not available in the reviewed literature. nih.govnih.govresearchgate.net

In vitro studies have demonstrated that various flavonoids and natural compounds possess inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. researchgate.netmdpi.comchemfaces.com While specific IC50 values for this compound are not consistently reported across the literature, related compounds have shown potent inhibition. For instance, certain halogenated dihydroquinazoline 3-oxides have exhibited α-glucosidase inhibition with IC50 values in the low micromolar range. nih.gov The inhibitory potential of flavonoids is often attributed to their molecular structure, which allows them to bind to the active site of the enzyme. mdpi.com

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Compounds

Compound IC50 (µM) Source
6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide 0.92 ± 0.01 nih.gov
2-(4-methoxyphenyl)-6,8-diiodo-4-methyl-1,2-dihydroquinazoline 3-oxide 0.78 ± 0.05 nih.gov
Apigenin (B1666066) 5-O-beta-D-glucopyranoside 287.12 chemfaces.com

The modulation of estrogen receptors (ERα and ERβ) by flavonoids is an area of active research. The parent compound, naringenin (B18129), has been shown to interact with both ERα and ERβ, although its effects can be complex and tissue-specific. elifesciences.orgresearchgate.netresearchgate.net For instance, 6-prenylnaringenin, a structurally related compound, has been found to disrupt ERα-mediated pathways. nih.gov However, in vitro studies specifically detailing the binding affinity and functional modulation of ERα and ERβ by this compound are not extensively documented in the available literature. Such studies would be essential to characterize its potential as a selective estrogen receptor modulator (SERM).

Signal Transduction Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. nih.govfrontiersin.orgmdpi.comnih.govyoutube.com While direct in vitro evidence specifically demonstrating the regulation of the PI3K/Akt pathway by this compound is limited, studies on the parent compound, naringenin, suggest that flavonoids can modulate this pathway. For example, naringenin has been shown to inhibit the PI3K/Akt pathway in certain cancer cell lines. nih.gov The precise molecular interactions of this compound with key components of this pathway, such as PI3K and Akt, require further investigation to confirm a similar mechanism of action.

NF-κB Signaling Pathway Inhibition

This compound, also known as sakuranetin, modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. In vitro studies suggest that its mechanism of inhibition may be nuanced and not follow the classical pathway of preventing IκBα degradation. One study using lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages found that sakuranetin did not affect the degradation of IκBα, which is the primary inhibitor that sequesters NF-κB in the cytoplasm. tandfonline.com

However, other research indicates that sakuranetin effectively curtails inflammation through the NF-κB system. researchgate.netnih.gov Its inhibitory action may be linked to upstream signaling molecules or co-activators. For instance, sakuranetin has been shown to inhibit the phosphorylation of Akt (Protein Kinase B), a component of the PI3K/AKT pathway that can lead to NF-κB activation. researchgate.netnih.gov Furthermore, evidence suggests that sakuranetin can suppress the co-activating function of CCAAT/enhancer-binding protein β (C/EBPβ) with NF-κB, thereby leading to the downstream suppression of NF-κB target genes like inducible nitric oxide synthase (iNOS). researchgate.net This indicates that while it may not block the direct release of NF-κB, this compound can still prevent the full transcriptional activation of its inflammatory targets.

MAPK Pathway Interactions

The anti-inflammatory effects of this compound are significantly attributed to its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. MAPKs, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are key signaling proteins that regulate the production of inflammatory mediators. In vitro investigations have consistently demonstrated that this compound can attenuate the activation of these kinases in stimulated immune cells.

In studies using mouse peritoneal macrophages stimulated with LPS, this compound was shown to inhibit the phosphorylation of JNK and p38. tandfonline.com The expression of phosphorylated JNK was attenuated in a dose-dependent manner, while the phosphorylation of p38 was significantly suppressed at a concentration of 100 μM. tandfonline.com Similarly, in a murine model of allergic airway inflammation, treatment with sakuranetin resulted in the reduced phosphorylation of p38, ERK1/2, and JNK in lung tissue. nih.gov By inhibiting the phosphorylation of these key MAPK proteins, this compound effectively disrupts the downstream signaling cascade that leads to the expression of various pro-inflammatory genes. tandfonline.comnih.gov

Mechanisms of Anti-Inflammatory Action

Suppression of Pro-Inflammatory Mediators (e.g., NO, TNF-α, IL-6)

A primary mechanism of this compound's anti-inflammatory activity is its ability to suppress the production of key pro-inflammatory mediators. In vitro studies using macrophage cell lines, such as RAW 264.7 and primary peritoneal macrophages, have shown that this compound effectively reduces the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) following stimulation with inflammatory agents like LPS. tandfonline.comnih.gov

The reduction in NO production is a direct result of the downregulation of inducible nitric oxide synthase (iNOS) protein expression. tandfonline.com Similarly, the secretion of the cytokines TNF-α and IL-6 was decreased in a dose-dependent manner in LPS-stimulated macrophages treated with this compound. tandfonline.comnih.gov These findings demonstrate that the compound acts at the molecular level to halt the production of molecules that signal and perpetuate the inflammatory response.

Table 1: Effect of this compound (Sakuranetin) on Pro-Inflammatory Mediator Production in Macrophages

Cell TypeStimulusMediatorConcentration of this compoundObserved EffectReference
Mouse Peritoneal MacrophagesLPSTNF-α50 µMSignificant Reduction tandfonline.com
Mouse Peritoneal MacrophagesLPSTNF-α100 µMStronger Reduction tandfonline.com
Mouse Peritoneal MacrophagesLPSIL-650 µMSignificant Reduction tandfonline.com
Mouse Peritoneal MacrophagesLPSIL-6100 µMStronger Reduction tandfonline.com
RAW 264.7 MacrophagesLPSNO20 µg/mLReduction in NO release nih.gov
RAW 264.7 MacrophagesLPSIL-1β (gene expression)20 µg/mLReduction in mRNA expression nih.gov
RAW 264.7 MacrophagesLPSIL-6 (gene expression)20 µg/mLReduction in mRNA expression nih.gov

Modulation of Cyclooxygenase-2 (COX-2) Expression

This compound also exerts its anti-inflammatory effects by modulating the expression of Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of prostaglandins during inflammation. While its parent compound, naringenin, has been noted to downregulate COX-2, this compound also demonstrates this capability, albeit with different potency compared to its effects on other inflammatory enzymes. tandfonline.com

In a study on LPS and interferon-γ-stimulated peritoneal macrophages, this compound was found to inhibit the protein synthesis of COX-2. tandfonline.com However, the research noted that a higher concentration of the compound (100 μM) was necessary to achieve significant inhibition of COX-2 protein expression, compared to the lower concentrations needed to suppress iNOS protein synthesis effectively. tandfonline.com This suggests that while modulation of COX-2 is part of its anti-inflammatory mechanism, this compound may be a more potent inhibitor of the iNOS/NO pathway.

Mechanisms of Antioxidant Activity

Free Radical Scavenging Mechanisms

The antioxidant activity of this compound is a key aspect of its pharmacological profile, contributing to its protective effects against oxidative stress-related cellular damage. As a flavonoid, its structure allows it to donate a hydrogen atom or an electron to neutralize free radicals, thereby interrupting oxidative chain reactions. nih.gov This direct scavenging activity has been noted in various studies, which confirm that sakuranetin is an effective antioxidant. tandfonline.comtandfonline.com

Table 2: DPPH Radical Scavenging Activity of Extracts Containing this compound (Sakuranetin)

Plant Extract SourceConcentration of this compound in ExtractAntioxidant AssayIC₅₀ Value of ExtractReference
Rhus retinorrhoea (Ethanol Extract)27.95 µg/mgDPPH315.75 µg/mL tandfonline.com
Rhus retinorrhoea (Chloroform Extract)25.22 µg/mgDPPH443.69 µg/mL tandfonline.com
Rhus tripartita (Ethanol Extract)0.487 µg/mgDPPH118.67 µg/mL tandfonline.com

Note: The IC₅₀ values correspond to the entire plant extract, with the antioxidant activity being significantly attributed to the presence of this compound.

Enhancement of Endogenous Antioxidant Systems

This compound, also known as sakuranetin, demonstrates notable antioxidant properties that may contribute to its protective effects on cells. nih.gov Research suggests that the compound can bolster the body's innate antioxidant defenses. mdpi.com For instance, administration of hydroxyl flavones analogous to sakuranetin has been observed to improve the antioxidant status during carcinogenesis. mdpi.com This suggests that sakuranetin may exert its protective effects through an antioxidant mechanism. nih.gov Furthermore, studies on an experimental model of emphysema indicated that sakuranetin's anti-inflammatory and antioxidant effects played a role in its therapeutic potential. nih.gov

In studies related to nephrotoxicity induced by microplastics, sakuranetin has been shown to counteract detrimental effects by modulating the Nrf2/Keap1 pathway, which is crucial for regulating the expression of antioxidative and apoptotic genes. researchgate.net The activation of Nrf2 leads to the release of antioxidant enzymes like HO-1 and NQO-1, which possess both antioxidant and anti-inflammatory functions. researchgate.net

Mechanisms of Anticancer and Cytotoxic Effects in Cell Lines

This compound (sakuranetin) has been identified as a methoxylated flavanone (B1672756) with potential in controlling the processes of tumorigenesis in various cell types. nih.gov Its anticancer activity is associated with the modulation of angiogenesis and its influence on cancer cell proliferation and apoptosis. nih.gov

Induction of Apoptosis Pathways

A primary mechanism of this compound's anticancer action is the induction of cell death via apoptosis. nih.gov Research has demonstrated that sakuranetin inhibits tumor growth through the apoptosis pathway both in vitro and in vivo. nih.govmdpi.com In esophageal squamous cell carcinoma (ESCC), sakuranetin was found to induce DNA damage and a loss of mitochondrial membrane potential in cancer cells. nih.gov Furthermore, it has been observed to inhibit the ERK1/2 and PI3K/AKT signaling pathways, which are involved in regulating apoptosis in response to extracellular signals. nih.gov

Regulation of Cell Cycle Progression

The cell cycle is a series of regulated events that lead to cell growth and division. khanacademy.org Uncontrolled cell division is a hallmark of cancer, making the cell cycle a key target for therapeutic intervention. khanacademy.org While direct studies on this compound's effect on specific cell cycle phases are limited in the provided results, its influence on signaling pathways that regulate the cell cycle, such as the ERK1/2 and PI3K/AKT pathways, suggests a potential role in cell cycle regulation. nih.gov The inhibition of these pathways can lead to decreased cell proliferation. nih.gov

Inhibition of Cell Proliferation

This compound has demonstrated antiproliferative activity against various human cancer cell lines. nih.govnih.gov It has shown inhibitory effects on the growth of human colon carcinoma (HCT-116) cells, B16BL6 melanoma cells, and esophageal squamous cell carcinoma cells. nih.gov In B16BL6 melanoma cells, sakuranetin was found to decrease the proliferation rate without directly affecting cell viability. nih.gov This antiproliferative effect is linked to its ability to inhibit key signaling pathways involved in cell growth and proliferation, such as the ERK1/2 and PI3K/AKT pathways. nih.govnih.gov

Cell LineIC50 ValueReference
Human Colon Carcinoma (HCT-116)68.8±5.2 μg/mL nih.gov

Inhibition of Neuroinflammation

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases. mdpi.com this compound has shown potential in mitigating neuroinflammation. It is suggested that sakuranetin may exert protective effects on brain cells through an antioxidation mechanism and by inhibiting inflammatory mediators in brain tissue. nih.gov Studies have shown that it can suppress the synthesis of inflammatory enzymes like iNOS and COX2, and reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in stimulated macrophage cells. nih.govresearchgate.net This anti-inflammatory action is mediated through the modulation of signaling molecules like JNK, p38, and STAT1. nih.govelsevierpure.com

Inflammatory MediatorEffect of this compound (Sakuranetin)
iNOSSuppression of synthesis nih.gov
COX2Suppression of synthesis nih.gov
TNF-αDecreased secretion nih.govresearchgate.net
IL-6Decreased secretion nih.govresearchgate.net
IL-12Decreased secretion nih.govresearchgate.net

Mechanisms of Antiprotozoal Activity

This compound has been identified as a compound with potential for developing new therapeutic agents to treat parasitic protozoan diseases like Leishmaniasis and Chagas disease. nih.govmdpi.com In vitro studies have confirmed its activity against Leishmania (L.) amazonensis, Leishmania (V.) braziliensis, and Trypanosoma cruzi. mdpi.com The antiprotozoal properties of sakuranetin highlight its potential as a candidate for new antiparasitic treatments. nih.gov

In Vivo Pharmacological Investigations in Animal Models Mechanistic Focus

Studies on Inflammatory Processes in Animal Models

6-Methoxynaringenin (B31772) (Sakuranetin) has demonstrated significant anti-inflammatory activity across a range of animal models, primarily by modulating immune cell responses and cytokine production.

In a murine model of allergic asthma, Sakuranetin treatment was shown to reduce lung inflammation by decreasing the levels of eosinophils and neutrophils. mdpi.com Mechanistically, this was associated with the inhibition of ERK1/2, JNK, p38, and STAT3 activation in the lungs. mdpi.com Similarly, in an experimental model of emphysema in mice, intranasally administered Sakuranetin led to a reduction in lung inflammation and attenuated lung tissue destruction. mdpi.comnih.gov Further studies in models of acute lung injury also confirmed its ability to reduce lung inflammation and the levels of pro-inflammatory cytokines in lung homogenates, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Inflammatory Protein-2 (MIP-2). mdpi.com

The compound's efficacy extends to other inflammatory conditions. In a rat model of osteoarthritis (OA) created by destabilization of the medial meniscus (DMM), intra-articular injections of Sakuranetin effectively mitigated the degeneration of cartilage and subchondral bone. nih.gov This protective effect was linked to the inhibition of the PI3K/AKT/NF-κB signaling pathway, which in turn reduced chondrocyte inflammation and catabolic processes while promoting chondrogenesis. nih.gov The anti-inflammatory actions are further supported by findings that Sakuranetin inhibits the production of key inflammatory mediators like TNF-α, IL-6, and IL-12. mdpi.comnih.gov

Table 1: In Vivo Anti-inflammatory Effects of this compound (Sakuranetin)
Animal ModelKey Mechanistic FindingsObserved EffectsReference
Murine Allergic Asthma Model (ovalbumin-sensitized)Inhibition of ERK1/2, JNK, p38, and STAT3 activation in lungs.Reduced serum IgE, lung inflammation (eosinophils, neutrophils), and Th2/Th17 cytokines. mdpi.com
Murine Emphysema Model (elastase-induced)Reduction in inflammatory cell infiltration.Attenuated lung parenchymal remodeling and alveolar destruction. mdpi.comnih.gov
Rat Osteoarthritis Model (DMM-induced)Inhibition of the PI3K/AKT/NF-κB signaling pathway in chondrocytes.Alleviated cartilage and subchondral bone degeneration; reduced inflammatory markers. nih.gov
Murine Acute Lung Injury ModelDecreased pro-inflammatory cytokine levels.Reduced levels of M-CSF, TNF-α, IL-1β, MCP-1, and MIP-2 in lung homogenates. mdpi.com

Investigations in Oncological Animal Models

Research in oncological animal models suggests that this compound possesses anti-tumor properties, acting through the modulation of tumor growth and the inhibition of angiogenesis.

Studies have indicated that this compound can inhibit tumor growth, with apoptosis induction being a key mechanism. nih.gov While many studies focus on in vitro effects, in vivo evidence often comes from investigations of plant extracts containing the compound. For instance, an ethanol (B145695) extract of Scutellaria barbata, which contains this compound, was reported to inhibit tumor growth in a colorectal cancer mouse model. nih.gov This anti-tumor effect is attributed to the ability of flavonoids, including this compound, to modulate multiple signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. nih.govresearchgate.net Modern pharmacological studies have noted the efficacy of Scutellaria barbata's active components against various malignancies, including breast, ovarian, and prostate cancer. nih.gov

Table 2: In Vivo Oncological Effects of this compound (Sakuranetin)
Animal ModelFocus AreaKey Mechanistic FindingsObserved EffectsReference
Colorectal Cancer Mouse Model (Scutellaria barbata extract)Tumor Growth & AngiogenesisInhibition of the Sonic Hedgehog (SHH) signaling pathway; modulation of PI3K/Akt and MAPK pathways.Inhibited tumor growth and tumor angiogenesis. nih.gov
General Cancer ModelsTumor GrowthInduction of apoptosis.Inhibition of tumor growth. nih.gov
Network Pharmacology AnalysisTumor AngiogenesisTargets VEGFA.Inhibition of angiogenesis-related signaling. peerj.com

Neuroinflammation and Neurodegenerative Model Studies

The role of this compound in combating neuroinflammation and neurodegeneration has been explored in specific animal models.

In a rat model of dementia induced by D-galactose, which mimics certain aspects of Alzheimer's disease, Sakuranetin demonstrated a protective effect on brain cells. nih.govcellmolbiol.org The administration of the compound led to an improvement in learning and memory impairment. cellmolbiol.org This neuroprotective action was associated with its ability to suppress neuroinflammatory processes. Specifically, Sakuranetin treatment reduced the expression of the pro-inflammatory cytokines IL-6 and TNF-α in the hippocampus. nih.govcellmolbiol.org Alongside its anti-inflammatory effects, the compound also exerted antioxidant activity by increasing the levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) while decreasing malondialdehyde (MDA), a marker of oxidative stress. nih.gov These findings suggest that this compound's therapeutic potential in neurodegenerative conditions stems from a dual mechanism of inhibiting inflammatory mediators and combating oxidative damage in the brain. nih.govcellmolbiol.org

Table 3: In Vivo Neuroprotective Effects of this compound (Sakuranetin)
Animal ModelKey Mechanistic FindingsObserved EffectsReference
Rat Model of Dementia (D-galactose-induced)Inhibition of inflammatory mediators (IL-6, TNF-α) in the hippocampus; reduction of oxidative stress (decreased MDA, increased SOD and GPx).Improved learning and memory; exerted protective effects on brain cells. nih.govcellmolbiol.org

Structure Activity Relationship Sar Studies of 6 Methoxynaringenin and Its Analogs

Systematic Elucidation of Pharmacophoric Requirements for Specific Activities

Pharmacophore modeling is a crucial tool in drug discovery, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For 6-Methoxynaringenin (B31772), these studies are beginning to shed light on the key structural motifs that govern its diverse biological activities, from anticancer to neuroprotective effects.

The fundamental flavanone (B1672756) skeleton, consisting of two phenyl rings (A and B) and a heterocyclic C ring, forms the basic framework. Key pharmacophoric features generally include:

Hydrogen Bond Donors and Acceptors: The hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the carbonyl group on the C ring, can participate in hydrogen bonding with amino acid residues in target proteins. The precise location and orientation of these groups are critical for binding affinity and specificity.

Hydrophobic Regions: The aromatic rings themselves provide hydrophobic surfaces that can interact with nonpolar pockets within a protein's binding site.

Aromatic/Ring Features: The planarity and electronic properties of the phenyl rings contribute to stacking interactions, often with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

While specific pharmacophore models for every activity of this compound are still under development, general models for flavonoids suggest that the presence of a hydrogen bond acceptor at position 4 (the carbonyl group), and hydrogen bond donors/acceptors at positions 5, 7, and 4' are important for various biological activities. The addition of the methoxy group at the 6-position introduces a unique feature that modulates these interactions, influencing both the electronic and steric properties of the A-ring.

Impact of Methylation Patterns on Biological Efficacy

The methylation of flavonoid hydroxyl groups is a key metabolic and synthetic modification that significantly impacts their biological properties. In the case of this compound, the presence of the methoxy group at the 6-position is a defining feature. SAR studies on related methoxyflavones have provided valuable insights into how methylation patterns can influence efficacy. mdpi.com

Key Observations from Methylation SAR Studies:

Increased Lipophilicity: Methylation generally increases the lipophilicity (fat-solubility) of a flavonoid. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and efficacy in targeting intracellular proteins.

  • Modulation of Target Binding: The addition of a methyl group can alter the binding affinity and selectivity for specific protein targets. For instance, studies on various methoxyflavones have shown that the position and number of methoxy groups can dramatically affect their anticancer activity. mdpi.com The 6-methoxy group in this compound has been suggested to play a role in its cytotoxic effects against certain cancer cell lines. nih.gov
  • Metabolic Stability: Methylation can protect hydroxyl groups from rapid metabolic conjugation (e.g., glucuronidation or sulfation), which are common pathways for the detoxification and elimination of flavonoids from the body. This can lead to a longer half-life and sustained biological activity.

    Altered Hydrogen Bonding: A methoxy group is a weaker hydrogen bond acceptor compared to a hydroxyl group. This change can subtly alter the interaction profile with a target protein, sometimes leading to a more favorable binding orientation.

    The following table summarizes the general effects of methylation on the biological properties of flavonoids, which are applicable to understanding the role of the 6-methoxy group in this compound.

    Structural ModificationEffect on Physicochemical PropertiesConsequence for Biological Efficacy
    Addition of a Methoxy GroupIncreases lipophilicityMay enhance membrane permeability and bioavailability
    Masks a hydroxyl groupCan improve metabolic stability by preventing conjugation
    Alters electronic distributionCan modulate binding affinity and selectivity for protein targets
    Acts as a hydrogen bond acceptorInfluences the pattern of interactions within a protein's binding site

    Role of Hydroxyl Group Positions in Activity Modulation

    SAR studies on a wide range of flavonoids have established several general principles regarding the importance of hydroxyl group positioning:

    Antioxidant Activity: The antioxidant capacity of flavonoids is strongly linked to the presence and arrangement of hydroxyl groups. Specifically, a catechol (3',4'-dihydroxy) moiety on the B-ring is a well-known feature for potent radical scavenging. While this compound possesses a single hydroxyl group at the 4'-position, this group still contributes to its antioxidant potential. The 5- and 7-hydroxyl groups on the A-ring also play a role in this activity.

    Anticancer Activity: The positioning of hydroxyl groups can significantly influence the cytotoxic and antiproliferative effects of flavonoids. For instance, studies have shown that hydroxyl groups at the 5 and 7 positions can contribute to higher cytotoxicity. mdpi.com The interaction of these hydroxyl groups with key enzymes and signaling proteins involved in cancer progression is an active area of research.

    Enzyme Inhibition: The hydroxyl groups of flavonoids are often key to their ability to inhibit various enzymes, such as kinases, cyclooxygenases, and lipoxygenases. They can act as hydrogen bond donors, anchoring the molecule within the enzyme's active site. The specific positioning of these groups determines the selectivity and potency of inhibition. For example, the 4'-hydroxyl group is crucial for the interaction of many flavonoids with the ATP-binding pocket of protein kinases.

    The following table illustrates the recognized importance of specific hydroxyl group positions in flavonoids for various biological activities, providing a framework for understanding the contributions of the hydroxyl groups in this compound.

    Hydroxyl Group PositionKnown Contribution to Biological Activity
    5-OHContributes to antioxidant and cytotoxic activities. Often involved in hydrogen bonding with target proteins.
    7-OHImportant for antioxidant activity and can influence solubility. Contributes to cytotoxic effects.
    4'-OH (B-ring)Crucial for antioxidant activity and interaction with various enzyme active sites, including protein kinases.

    Computational Chemistry and Molecular Docking Approaches for Target Interaction Prediction

    In recent years, computational chemistry and molecular docking have become indispensable tools for predicting and understanding the interactions between small molecules like this compound and their biological targets at the molecular level. These in silico methods provide valuable insights that can guide the design of new, more potent analogs and help to elucidate mechanisms of action.

    Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. By calculating the binding affinity (often expressed as a docking score), researchers can identify potential biological targets and understand the key interactions that stabilize the ligand-protein complex. For instance, molecular docking studies of naringenin (B18129), the parent compound of this compound, have explored its binding to a wide range of proteins, including enzymes involved in cancer and neurodegenerative diseases. phcog.comresearchgate.net These studies often highlight the importance of hydrogen bonds formed by the hydroxyl groups and hydrophobic interactions involving the phenyl rings. The 6-methoxy group would be expected to influence these interactions by altering the steric and electronic properties of the A-ring.

    Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) affect activity, researchers can build predictive models. For this compound and its analogs, QSAR could be used to predict the anticancer or neuroprotective potency of novel derivatives based on their structural features.

    Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. This method can reveal how the complex behaves in a simulated physiological environment, providing insights into the stability of the binding and the conformational changes that may occur upon ligand binding. For this compound, MD simulations could be used to assess the stability of its interaction with a specific kinase or receptor, providing a more realistic picture of the binding event.

    The table below summarizes the binding affinities of naringenin (the parent compound of this compound) with various human protein targets as determined by in silico molecular docking studies, giving an indication of the potential targets for this compound. phcog.com

    Protein TargetPDB IDNaringenin Glide Score (kcal/mol)
    Janus kinase-2 (JAK-2)3KCK-8.5
    Zeta-chain-associated protein kinase-70 (ZAP-70)2OZO-7.2
    Angiotensin II receptor Type-1 (Angio-II-Type-1)4YAY-6.8
    Transforming growth factor beta receptor I (TGFBR1)1VJY-9.3
    Kelch-like ECH-associated protein-1 (Kaep1)4CXT-7.5
    Epidermal growth factor receptor (EGFR)2J6M-8.1
    Vascular endothelial growth factor receptor-2 (VEGFR-2)4ASD-8.9
    Fibroblast growth factor receptor-1 (FGFR1)3VJV-5.4

    These computational approaches, in conjunction with experimental validation, are crucial for accelerating the discovery and development of this compound-based therapeutics. They provide a rational basis for designing new analogs with improved efficacy and selectivity, ultimately unlocking the full therapeutic potential of this promising natural compound.

    Synthetic Strategies and Derivative Development of 6 Methoxynaringenin

    Chemical Synthesis Approaches for the 6-Methoxynaringenin (B31772) Core Structure

    The synthesis of the flavanone (B1672756) core structure, characteristic of this compound, is well-established in organic chemistry. The primary strategies involve the initial construction of a chalcone (B49325) precursor followed by its cyclization, or the use of rearrangement reactions to form key intermediates.

    A predominant method for synthesizing flavanones is through the acid or base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone intermediate. nepjol.info This chalcone is typically prepared via a Claisen-Schmidt condensation. This reaction involves the condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde. nih.gov For the specific synthesis of this compound, this would involve the reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone with 4-hydroxybenzaldehyde, followed by selective demethylation if necessary, to yield the chalcone precursor. The subsequent cyclization of this chalcone affords the final flavanone structure.

    Another classical method for the synthesis of the broader flavonoid class is the Baker-Venkataraman Rearrangement. alfa-chemistry.comwikipedia.orgchemistry-reaction.comjk-sci.com This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.orgchemistry-reaction.com This diketone intermediate then undergoes an acid-catalyzed cyclodehydration to form the chromone or flavone (B191248) ring system. wikipedia.org While often used for flavones, this pathway represents a fundamental approach to constructing the C6-C3-C6 flavonoid skeleton.

    A summary of these key synthetic strategies is presented below.

    Synthetic Strategy Key Intermediate Primary Reaction Type Description
    Chalcone Cyclization 2'-HydroxychalconeClaisen-Schmidt Condensation & Intramolecular CyclizationAn appropriately substituted 2'-hydroxyacetophenone is condensed with a benzaldehyde to form a chalcone, which is then cyclized under acid or base catalysis to yield the flavanone core. nepjol.infonih.gov
    Baker-Venkataraman Rearrangement 1,3-DiketoneRearrangement & CyclodehydrationA 2-acyloxyaryl ketone is treated with a base to induce an intramolecular acyl transfer, forming a 1,3-diketone. This intermediate is then cyclized under acidic conditions to form the flavonoid ring system. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

    Design and Synthesis of Semi-Synthetic and Synthetic Analogs

    The design and synthesis of analogs of this compound are driven by the goal of improving its biological properties, such as potency, selectivity, and pharmacokinetic profile. The flavanone scaffold offers multiple sites for chemical modification, primarily on the A and B rings.

    The general synthetic strategy for creating a library of analogs mirrors the synthesis of the core structure itself, particularly through the Claisen-Schmidt condensation. By systematically varying the substitution patterns on the two starting materials—the 2'-hydroxyacetophenone and the benzaldehyde—a diverse range of flavanone analogs can be produced. nih.gov

    For instance, to explore the role of substituents on the A-ring, different 2'-hydroxyacetophenones can be used as starting materials. To create analogs of this compound, one might start with acetophenones bearing different alkoxy groups or halogens at positions that correspond to the final flavanone's C6 or C8 positions. Similarly, to investigate the importance of the B-ring's 4'-hydroxyl group, a variety of substituted benzaldehydes (e.g., with methoxy (B1213986), halogen, or alkyl groups at different positions) can be employed in the condensation step. nih.gov

    Examples of synthesized flavanone analogs include derivatives with varied methoxy group patterns and the introduction of other functionalities like carboxyl or bromo groups. nih.gov

    Analog Type Synthetic Approach Starting Material Variation Example of Modification
    A-Ring Analogs Claisen-Schmidt CondensationUse of variously substituted 2'-hydroxyacetophenonesSynthesis of 5,7-dimethoxyflavanone or 5-methoxyflavanone. nih.gov
    B-Ring Analogs Claisen-Schmidt CondensationUse of variously substituted benzaldehydesSynthesis of 4'-bromo-5,7-dimethoxy-flavanone or 2'-carboxy-5,7-dimethoxy-flavanone. nih.gov

    Exploring Structural Diversity for Enhanced or Modified Biological Profiles

    The exploration of structural diversity through the synthesis of analogs is fundamental to understanding the structure-activity relationship (SAR) of this compound. By comparing the biological activities of a series of related compounds, researchers can identify key structural features responsible for their effects.

    Studies on various flavanone derivatives have demonstrated that the substitution pattern significantly influences their biological potential. For example, in the context of anti-inflammatory activity, the presence and position of methoxy groups on the flavanone scaffold can dramatically alter the inhibition of nitric oxide (NO) production. nih.gov

    A comparative study of different flavanones revealed that the unsubstituted flavanone core can be more active than derivatives with methoxy groups on the A-ring (such as 5-methoxyflavanone and 5,7-dimethoxyflavanone), suggesting that these additions can be detrimental to this specific activity. nih.gov Conversely, the addition of specific substituents on the B-ring, such as a 4'-bromo or a 2'-carboxy group, can yield compounds with potent inhibitory activity. nih.gov

    This systematic pharmacomodulation is crucial for optimizing the biological profile of a lead compound like this compound.

    Compound/Analog Key Structural Feature Impact on NO Inhibition (IC50)
    FlavanoneUnsubstituted ScaffoldPotent Inhibitor (IC50 = 0.603 µg/mL) nih.gov
    4'-Bromo-5,7-dimethoxy-flavanoneB-ring bromo, A-ring dimethoxyPotent Inhibitor (IC50 = 1.030 µg/mL) nih.gov
    2'-Carboxy-5,7-dimethoxy-flavanoneB-ring carboxy, A-ring dimethoxyPotent Inhibitor (IC50 = 0.906 µg/mL) nih.gov
    Pinocembrin (5,7-dihydroxyflavanone)A-ring dihydroxyWeak Inhibitor (IC50 = 203.60 µg/mL) nih.gov

    These findings demonstrate the importance of synthesizing and evaluating a diverse range of analogs to map the SAR and guide the development of derivatives with superior therapeutic potential.

    Advanced Analytical and Bioanalytical Methodologies for 6 Methoxynaringenin

    Quantitative Analysis in Complex Biological and Plant Matrices

    The analysis of 6-Methoxynaringenin (B31772) in both plant materials and biological fluids presents distinct challenges due to the complexity and varying concentrations of analytes. Sophisticated chromatographic techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with sensitive detection systems such as Diode Array Detection (DAD) and Mass Spectrometry (MS/MS), are the cornerstones of quantitative analysis nih.govanjs.edu.iqresearchgate.netnih.govmdpi.comnih.govturkjps.org.

    Plant Matrices: In plant tissues, flavonoids like this compound are often analyzed using HPLC-DAD. These methods typically employ reversed-phase C18 columns, with mobile phases consisting of aqueous buffers (e.g., formic acid or acetic acid solutions) and organic solvents like acetonitrile (B52724) or methanol (B129727), under gradient elution frontiersin.orgmdpi.comnih.gov. Detection wavelengths are optimized for flavonoid chromophores, often around 280 nm or 342 nm frontiersin.orgmdpi.com. Sample preparation for plant matrices usually involves extraction using solvents such as methanol or ethanol (B145695), followed by filtration mdpi.comnih.govfrontiersin.org.

    Biological Matrices: Analyzing this compound in biological samples such as plasma or urine is more demanding due to lower concentrations and the presence of interfering substances nih.gov. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its sensitivity, selectivity, and ability to handle complex matrices. Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate and concentrate the analyte before chromatographic separation mdpi.com. The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for highly specific detection and quantification, minimizing matrix effects nih.govmdpi.com.

    Method Validation: Robust quantitative methods require thorough validation, encompassing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) mdpi.comnih.govmdpi.com. These parameters ensure the reliability and reproducibility of the analytical results.

    Illustrative Analytical Parameters for Flavonoid Analysis (including this compound):

    TechniqueColumn TypeMobile Phase A (Example)Mobile Phase B (Example)Flow Rate (mL/min)DetectionKey References
    HPLC-DADC18 Reversed-Phase0.1% Formic Acid (aq)Acetonitrile0.4 - 0.8UV (278-342 nm) frontiersin.orgmdpi.comnih.gov
    LC-MS/MSC18 Reversed-Phase0.1% Formic Acid (aq)Acetonitrile0.3 - 1.1ESI-MS/MS (MRM) frontiersin.orgnih.govmdpi.com
    UPLC-DAD-MSC18 Reversed-Phase0.1% Formic Acid (aq)Acetonitrile0.4UV, ESI-MS/MS frontiersin.orgresearchgate.net

    Method Development for High-Throughput Screening and Detection

    High-throughput screening (HTS) methodologies are essential for rapidly analyzing large numbers of samples, accelerating discovery processes in fields like drug development and natural product research wikipedia.orgbmglabtech.comnovapublishers.com. For compounds like this compound, developing efficient HTS methods involves optimizing sample preparation, chromatographic separation, and detection to achieve speed, sensitivity, and selectivity.

    The integration of automation, robotics, and advanced detection systems is central to HTS wikipedia.orgbmglabtech.com. In the context of flavonoid analysis, this translates to the development of rapid extraction protocols, miniaturized sample volumes, and faster chromatographic run times, often achieved through UPLC. LC-MS/MS systems are particularly valuable for HTS due to their inherent sensitivity and speed, allowing for the simultaneous detection of multiple compounds in complex mixtures nih.govfrontiersin.org.

    Key aspects in developing HTS methods for flavonoids include:

    Rapid Extraction: Utilizing techniques that minimize processing time, such as automated solid-phase extraction (SPE) or rapid solvent extraction mdpi.com.

    Miniaturization: Employing microtiter plates and reduced solvent volumes to process a large number of samples efficiently.

    Fast Chromatography: Using UPLC with shorter, narrower columns and optimized mobile phase gradients to reduce run times while maintaining adequate separation frontiersin.orgresearchgate.net.

    Sensitive Detection: Leveraging LC-MS/MS for its ability to detect analytes at very low concentrations with high specificity, often employing MRM for targeted screening nih.govmdpi.com.

    Data Analysis Automation: Implementing software solutions for automated data processing and hit identification.

    While specific HTS protocols for this compound are not extensively detailed in the provided literature, the general principles of developing sensitive and rapid LC-MS/MS methods are directly applicable. Method validation parameters like LOD and LOQ are critical for establishing the sensitivity required for effective screening mdpi.comnih.govmdpi.com.

    Applications in Metabolomics and Pharmacometabolomics Research

    Metabolomics aims to comprehensively profile and quantify all metabolites within a biological system, providing insights into metabolic pathways, physiological states, and responses to stimuli or treatments mdpi.comscielo.org.co. This compound, as a flavonoid, plays a role in plant defense mechanisms and has potential bioactivities, making it a target of interest in plant metabolomics studies frontiersin.orgmdpi.comfrontiersin.org.

    In plant metabolomics, LC-MS/MS is a powerful tool for identifying and quantifying a wide array of metabolites, including flavonoids nih.govfrontiersin.org. Studies have utilized these techniques to differentiate metabolic profiles between plant varieties or under different growth conditions, with this compound being identified and quantified as part of these broader analyses frontiersin.orgmdpi.com. For instance, its presence and levels have been monitored in Salvia plebeia to understand its phytochemical composition frontiersin.org.

    Pharmacometabolomics, which bridges pharmacokinetics and metabolomics, investigates how drugs affect metabolic pathways and how metabolic profiles influence drug efficacy or toxicity. While direct pharmacometabolomics studies focusing specifically on this compound are not detailed, its analysis in biological matrices using LC-MS/MS is fundamental for such research. Understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound, or how other drugs alter its endogenous levels, requires precise bioanalytical methods. The ability to quantify this compound in biological fluids is crucial for studies aiming to understand its pharmacokinetic profile or its role in drug-induced metabolic changes.

    Examples of Flavonoid Analysis in Metabolomics:

    Study FocusMatrixKey Techniques UsedIdentified Flavonoids (including this compound)
    Phytochemical profiling of Salvia plebeiaPlantHPLC-DAD, LC-MS/MSThis compound, Apigenin (B1666066), Hispidulin (B1673257), Luteolin, Nepetin, etc.
    Metabolite profiling of Rapeseed varietiesPlant SeedsUntargeted Metabolomics (LC-MS)Various flavonoids, stilbenoids, phenylpropanoids
    Quality control of Chinese medicinal materialsCitrus genusHPLC, HR-MS8 flavonoids and 1 coumarin
    Analysis of phenolic compounds in Ajuga spp.PlantLC-MS/MSPhenolic acids, flavonoids, phenylethanoid glycosides
    Metabolomic analysis of Chinese Dragon's BloodPlantLC-MS/MS, UHPLC-PDANaringin, Sanggenol l, various flavanones/flavonols

    Future Research Directions and Translational Perspectives

    Unexplored Biological Activities and Comprehensive Mechanistic Elucidation

    Further investigation into the full spectrum of 6-Methoxynaringenin's biological activities is a critical area for future research. While its anti-inflammatory and antioxidant effects are documented, its potential in other therapeutic areas, such as neuroprotection, metabolic disorders, or as an immunomodulator, remains largely unexplored. For instance, studies have shown its ability to inhibit neuroinflammation with an IC50 of 25.8 μM in LPS-treated microglial cells, suggesting potential applications in neurodegenerative diseases sci-hub.sesci-hub.se. However, the precise molecular targets and signaling cascades mediating these effects require comprehensive elucidation.

    Detailed mechanistic studies are needed to fully understand how This compound (B31772) interacts with cellular pathways. For example, its observed anticancer effects, including the inhibition of cancer cell proliferation and induction of apoptosis, are linked to the modulation of PI3K/AKT and STAT3 signaling pathways . Understanding these interactions at a molecular level can reveal novel therapeutic targets and optimize its use in cancer treatment protocols. Similarly, the anti-inflammatory mechanisms involving the suppression of NF-κB and MAPK pathways need further detailed investigation to identify specific downstream targets and regulatory networks . Research gaps also exist in understanding its potential synergistic effects with other compounds or its role in complex diseases where multiple pathways are involved.

    Integration of Advanced Omics Technologies (e.g., Transcriptomics, Proteomics)

    The integration of advanced omics technologies, such as transcriptomics and proteomics, offers a powerful approach to unraveling the complex biological mechanisms of this compound. Transcriptomic analysis of plants like Salvia plebeia has already identified genes involved in the biosynthesis of related flavonoids, including those potentially involved in this compound production nih.gov. Future research could employ RNA sequencing to identify genes and pathways modulated by this compound in various cell types and disease models. This would provide a global view of its transcriptional response, revealing novel targets and mechanisms of action.

    Proteomic studies could further complement transcriptomic data by identifying changes in protein expression and post-translational modifications induced by this compound. This could pinpoint key proteins involved in its therapeutic effects, such as enzymes in inflammatory or apoptotic pathways, or signaling molecules that mediate its cellular responses. Integrating metabolomic data with transcriptomic and proteomic profiles can provide a holistic understanding of the compound's impact on cellular metabolism and signaling networks. Such multi-omics approaches are essential for a comprehensive mechanistic elucidation and for identifying potential biomarkers for therapeutic response.

    Sustainable Production Strategies and Metabolic Engineering Applications

    Ensuring a sustainable and scalable supply of this compound is crucial for its potential therapeutic and commercial applications. While it is found in various plant species, extraction from natural sources can be limited by yield, variability, and environmental impact. Therefore, exploring sustainable production strategies is paramount.

    Research into the biosynthesis of flavonoids, including this compound, in plants like Salvia plebeia has identified key enzymes and genes involved in its pathway nih.gov. This knowledge can be leveraged for metabolic engineering approaches. For instance, studies have successfully reconstructed flavonoid biosynthesis pathways in microbial hosts like Escherichia coli, achieving significant titers for related compounds such as homoplantaginin (B191417) (3.86 mg/L) and hispidulin (B1673257) (5.33 mg/L) nih.govresearchgate.net. Future research should focus on engineering microbial strains to efficiently produce this compound by incorporating the necessary genes, optimizing metabolic flux, and enhancing precursor availability. Plant cell culture systems could also be optimized for increased production. Developing cost-effective and environmentally friendly synthetic or semi-synthetic routes, potentially utilizing biocatalysis, would also contribute to sustainable production.

    Combinatorial Approaches with Other Bioactive Compounds for Synergistic Effects

    The therapeutic efficacy of this compound could potentially be enhanced through combinatorial approaches with other bioactive compounds. Given its multi-target action, combining it with agents that act on complementary pathways may lead to synergistic effects, improved outcomes, and potentially lower effective doses. For example, Scutellaria barbata, a source of this compound, is often used in traditional medicine in combination with other herbs like Hedyotis diffusa for cancer treatment, suggesting a precedent for synergistic herbal therapies sci-hub.se.

    Future research could explore combining this compound with established chemotherapeutic agents or other natural products known to possess anti-cancer or anti-inflammatory properties. Studies investigating its synergistic effects in cancer cell lines, particularly in overcoming drug resistance mechanisms, would be highly valuable. For instance, research on Scutellaria baicalensis components like baicalein (B1667712) and wogonin (B1683318) has shown potential in modulating cancer-related pathways and synergistic anti-inflammatory effects sci-hub.sepeerj.com. Investigating combinations that target different aspects of disease pathology, such as inflammation and cell proliferation, could lead to more potent and effective therapeutic strategies. Evaluating the combined antioxidant and anti-inflammatory effects of this compound with other phytochemicals could also yield novel applications in managing chronic inflammatory conditions.


    Compound List:

  • This compound
  • Naringenin (B18129)
  • Chalcone (B49325) synthase (CHS)
  • Chalcone isomerase (CHI)
  • TNF-α (Tumor Necrosis Factor-alpha)
  • IL-6 (Interleukin-6)
  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
  • MAPK (Mitogen-Activated Protein Kinase)
  • PI3K/AKT (Phosphoinositide 3-kinase/Protein kinase B)
  • STAT3 (Signal Transducer and Activator of Transcription 3)
  • Hispidulin
  • Homoplantaginin
  • Escherichia coli
  • Salvia plebeia
  • Scutellaria barbata
  • Hedyotis diffusa
  • Baicalein
  • Wogonin
  • Rosmarinic acid
  • Apigenin (B1666066)
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